3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione
Description
3-[(4-Benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a 4-benzylpiperazinylmethyl moiety at position 3. This structure places it within a class of molecules known for diverse pharmacological activities, including antimicrobial, enzyme inhibitory, and anti-proliferative properties . The oxadiazole-thione scaffold is chemically stable and amenable to structural modifications, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-18-8-6-17(7-9-18)19-22-25(20(27)26-19)15-24-12-10-23(11-13-24)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZDCOLCGZEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=S)OC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity. The compound’s interaction with its targets is likely to be complex and multifaceted, involving various biochemical pathways.
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes that result in its antimicrobial effects
Biochemical Pathways
It is known that compounds with a similar structure have been found to interfere with the function of key enzymes in microbial organisms, disrupting their growth and proliferation.
Pharmacokinetics
The presence of the piperazine ring in the structure could potentially enhance the bioavailability of the compound, as piperazine derivatives have been shown to improve the pharmacokinetic properties of drug substances.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential antimicrobial activity. It may disrupt the normal functioning of microbial cells, leading to their death
Biochemical Analysis
Biochemical Properties
3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. This inhibition can alter the redox state within cells, impacting various metabolic pathways. Additionally, the compound interacts with proteins involved in cell signaling, potentially modulating pathways that control cell growth and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering this pathway, the compound can affect cell cycle progression and induce apoptosis in certain cancer cell lines. Furthermore, it impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to a decrease in the production of certain metabolites, affecting cellular functions. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that influence cell behavior.
Biological Activity
The compound 3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is part of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step reaction process that includes the formation of the oxadiazole ring and subsequent modifications to introduce the piperazine and fluorophenyl groups. The structural characterization is often confirmed through techniques like NMR spectroscopy and X-ray crystallography.
Anticancer Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticancer potential. For instance:
- Mechanism of Action : Compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines. In a study by Zhang et al., oxadiazole derivatives were screened against multiple cancer cell lines (HEPG2, MCF7) showing promising IC50 values as low as 1.18 µM .
- Case Studies : A specific case study highlighted the effectiveness of a related compound in inducing apoptosis in cancer cells with IC50 values demonstrating significant potency compared to standard treatments like staurosporine .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied:
- Inhibition of Pathogens : The compound has shown activity against various bacterial strains. For example, derivatives exhibited potent effects against Mycobacterium tuberculosis and other resistant strains .
- Mechanism Insights : Molecular docking studies indicated strong binding affinities to key bacterial enzymes, disrupting essential metabolic pathways which lead to cell death .
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|---|
| This compound | Anticancer | 1.18 | HEPG2 |
| Related Oxadiazole Derivative | Anticancer | 2.36 | MCF7 |
| Oxadiazole Derivative | Antimicrobial | - | Mycobacterium tuberculosis |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound has been synthesized as part of a series aimed at evaluating its effectiveness against various bacterial strains. Studies have shown promising results in inhibiting microbial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The oxadiazole scaffold is recognized for its potential anticancer activity. Several studies have reported that compounds with similar structures can induce apoptosis in cancer cells. The specific interactions of 3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione with cellular pathways involved in cancer progression are currently under investigation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds containing the oxadiazole moiety have demonstrated anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Neuropharmacological Applications
The piperazine component of this compound suggests potential applications in neuropharmacology. Compounds that contain piperazine rings have been linked to various neurological effects, including anxiolytic and antidepressant activities. Ongoing research aims to explore these neuroactive properties further .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Insights :
Antimicrobial Activity
- Compound 34d (): A structurally complex analog with 2-naphthyloxymethyl groups showed potent anti-tubercular activity (MIC = 0.1 μM against M. tuberculosis H37Rv). The target compound’s simpler structure may lack this efficacy but could offer improved synthetic accessibility .
- SD-16 (): With a 2-bromophenyl group, it exhibited moderate antimicrobial activity, suggesting halogenated aryl groups enhance membrane disruption .
Enzyme Inhibition
- Cholinesterase Inhibition : SD-3 (4-trifluoromethoxyphenyl) and SD-10 (4-hydroxyphenyl) showed IC₅₀ values of 12.3 μM and 18.7 μM against hAChE, respectively. The 4-fluorophenyl group in the target compound may offer similar or superior inhibition due to fluorine’s electronegativity .
- BACE-1 Inhibition : SD-3 also inhibited BACE-1 (IC₅₀ = 5.8 μM), critical for Alzheimer’s research. The target compound’s fluorophenyl group could enhance binding to BACE-1’s hydrophobic pocket .
Physicochemical and Spectroscopic Properties
Spectroscopic Data
- FT-IR : The target compound’s C=S stretch (∼1268 cm⁻¹) aligns with SD-3 (1264 cm⁻¹), confirming thione group stability. Aromatic C-H stretches (∼3066 cm⁻¹) vary slightly with substituent electronegativity .
- ¹H NMR : Piperazine protons in SD-10 resonate at δ 2.97 (s, 4H), consistent across analogs. The benzyl group’s protons (δ 7.38–7.22) show minimal shifts, indicating structural rigidity .
Crystallographic Analysis
- VUBYUO (): Exhibited planar conformation except for a perpendicular thiophene ring. The target compound’s fluorophenyl group may adopt a similar orientation, affecting packing efficiency .
- Isostructural Analogs (): Triclinic symmetry (P̄1) with two independent molecules per unit cell. Fluorophenyl groups in such systems often engage in C–H···F interactions, stabilizing the crystal lattice .
Preparation Methods
Starting Materials and Reaction Conditions
4-Fluorobenzoic acid is esterified to methyl 4-fluorobenzoate, followed by hydrazinolysis in ethanol with excess hydrazine hydrate to yield 4-fluorobenzohydrazide. Cyclization with carbon disulfide (CS₂) in ethanolic potassium hydroxide (10% w/v) under reflux for 10 hours generates the oxadiazole-thione core. The reaction mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.
Key Data:
-
IR (KBr): 3363 cm⁻¹ (N–H), 1642 cm⁻¹ (C=N), 1238 cm⁻¹ (C–O–C).
-
¹H NMR (DMSO-d₆): δ 7.89–7.92 (m, 2H, Ar–H), 7.35–7.38 (m, 2H, Ar–H), 13.12 (s, 1H, N–H).
Mannich Aminomethylation for Side-Chain Introduction
The oxadiazole-thione undergoes aminomethylation via a Mannich reaction to install the 4-benzylpiperazinylmethyl group.
Reaction Optimization
A mixture of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thione (1.0 equiv), 4-benzylpiperazine (1.2 equiv), and formaldehyde (37% aqueous solution, 1.5 equiv) in ethanol is stirred at room temperature for 12 hours. The reaction exploits the nucleophilicity of the oxadiazole-thione’s sulfur atom, which facilitates formation of a thiomethyl intermediate that reacts with the piperazine.
Key Data:
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IR (KBr): 2907 cm⁻¹ (aliphatic C–H), 1607 cm⁻¹ (C=N), 1359 cm⁻¹ (C=S), 1312 cm⁻¹ (C–F).
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¹H NMR (CDCl₃): δ 3.47 (s, 2H, N–CH₂–N), 2.87–2.93 (m, 8H, piperazine), 7.18–7.26 (m, 5H, benzyl), 7.06–7.10 (m, 2H, Ar–H).
Purification and Analytical Characterization
Recrystallization and Filtration
The crude product is purified via recrystallization from ethanol or ethanol/DMF (3:1 v/v) to remove unreacted starting materials and byproducts. Cold-water washing eliminates residual formaldehyde and inorganic salts.
Spectroscopic Validation
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¹³C NMR (CDCl₃): δ 186.11 ppm (C=S), 162.4 ppm (C–F), 135.2–115.7 ppm (aromatic carbons).
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Mass Spectrometry: Molecular ion peak at m/z 442 [M+H]⁺ confirms the molecular formula C₂₁H₂₂FN₅OS.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Mannich Reaction |
|---|---|---|
| Reaction Time | 10 hours (reflux) | 12 hours (rt) |
| Solvent | Ethanol/KOH | Ethanol |
| Yield | 75–85% | 80–85% |
| Key Byproduct | H₂S | Dimers |
Mechanistic Insights and Side Reactions
Competing Pathways in Mannich Reaction
Excess formaldehyde may lead to bis-aminomethylation, forming dimeric species detectable via LC-MS. Stoichiometric control (1.5 equiv formaldehyde) suppresses this side reaction.
Acidic Workup Considerations
Neutralization with 10% HCl during cyclocondensation prevents potassium salt contamination but risks protonating the piperazine in subsequent steps. A pH-controlled workup (pH 6–7) is recommended.
Scalability and Industrial Relevance
The synthesis is scalable to multi-gram quantities with consistent yields (>80%) under optimized conditions. Ethanol’s low toxicity and ease of recovery align with green chemistry principles .
Q & A
Q. How can regulatory compliance be ensured during preclinical development?
- Methodological Answer :
- Adhere to Pharmacopeial standards (e.g., USP-NF) for purity testing (HPLC ≥95%) and residual solvent analysis (GC-MS).
- Follow FDA/CDER guidelines for impurity profiling, referencing protocols in and for analogous heterocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
